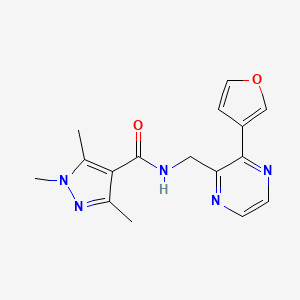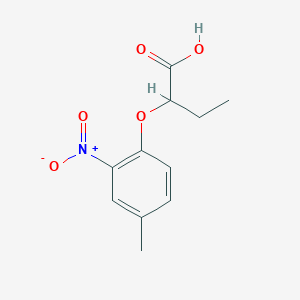
2-(4-Methyl-2-nitrophenoxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-2-nitrophenoxy)butanoic acid is a chemical compound with the molecular formula C11H13NO5 and a molecular weight of 239.22 . It is intended for research use only and is not suitable for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of 2-(4-Methyl-2-nitrophenoxy)butanoic acid consists of a butanoic acid moiety attached to a nitrophenol group via an ether linkage . The nitrophenol group is substituted with a methyl group at the 4-position .科学的研究の応用
Nitrophenols in Environmental Science
Nitrophenols, including compounds like 4-nitrophenol, are environmental contaminants derived from industrial processes and pesticide degradation. Research focuses on their environmental impact, methods for their detection, and degradation processes to mitigate their presence in ecosystems. For instance, studies on solvent extraction and voltammetric determination of phenols have developed methods for extracting phenolic compounds from aqueous solutions into ionic liquids for analysis, which could apply to analyzing compounds like 2-(4-Methyl-2-nitrophenoxy)butanoic acid in environmental samples (Khachatryan et al., 2005).
Photodegradation of Nitrophenols
Photochemical reactions involving nitrophenols lead to the formation of nitrite and nitrous acid (HONO) upon irradiation in aqueous solution and in secondary organic aerosol proxies. This research is significant for understanding the atmospheric chemistry of nitrophenols and their photodegradation pathways, which could be relevant for compounds with similar structures, such as 2-(4-Methyl-2-nitrophenoxy)butanoic acid (Barsotti et al., 2017).
Nitrophenols in Biochemistry and Microbial Degradation
The microbial degradation of nitrophenols is a critical area of research, focusing on understanding how microorganisms break down these compounds, which could inform bioremediation strategies for related compounds. For example, Rhodococcus opacus SAO101 has been shown to degrade p-nitrophenol through a novel gene cluster, indicating potential pathways for the biodegradation of structurally similar compounds (Kitagawa et al., 2004).
特性
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-9(11(13)14)17-10-5-4-7(2)6-8(10)12(15)16/h4-6,9H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKMORRXGBNTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-2-nitrophenoxy)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2825067.png)
![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)
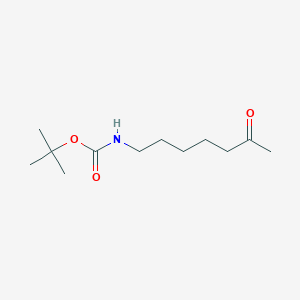
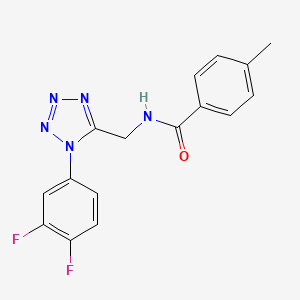
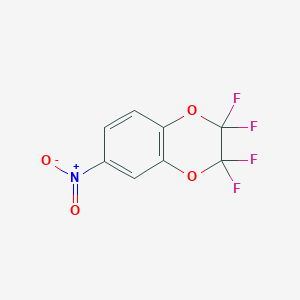
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)
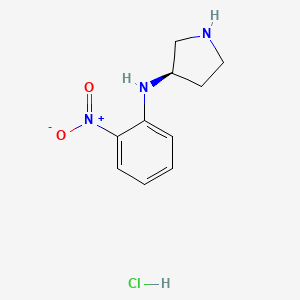

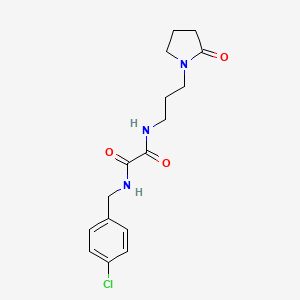
![4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2825083.png)
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2825085.png)
![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-4-phenyl-1,2,4-triazole](/img/structure/B2825086.png)

